molecular formula C18H18O B14351934 1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene CAS No. 93371-00-7

1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene

Cat. No.: B14351934
CAS No.: 93371-00-7
M. Wt: 250.3 g/mol
InChI Key: YDYGWWCVBYDFGE-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene is an organic compound that features a methoxy group attached to a benzene ring, which is further substituted with a phenylcyclopentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclopentene ring.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclopentane derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but with an ethylene bridge instead of a cyclopentene ring.

    4-Methoxystilbene: Features a methoxy group and a stilbene moiety.

    Anisole: A simpler compound with a methoxy group attached to a benzene ring.

Uniqueness: 1-Methoxy-4-(2-phenylcyclopent-1-en-1-yl)benzene is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various research fields.

Properties

CAS No.

93371-00-7

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-methoxy-4-(2-phenylcyclopenten-1-yl)benzene

InChI

InChI=1S/C18H18O/c1-19-16-12-10-15(11-13-16)18-9-5-8-17(18)14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3

InChI Key

YDYGWWCVBYDFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CCC2)C3=CC=CC=C3

Origin of Product

United States

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